3,4-Diethoxybenzoic acid
Overview
Description
3,4-Diethoxybenzoic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by ethoxy groups. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzoic acid can be synthesized through the ethylation of protocatechuic acid. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ethyl bromide instead of ethyl iodide, as it is more readily available and less expensive. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.
Major Products:
Oxidation: 3,4-Diethoxybenzaldehyde or this compound derivatives.
Reduction: 3,4-Diethoxybenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxybenzoic acid involves its interaction with various molecular targets and pathways. The ethoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
3,4-Dimethoxybenzoic acid (Veratric acid): Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Similar structure but with hydroxyl groups instead of ethoxy groups.
3,4-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness: 3,4-Diethoxybenzoic acid is unique due to its ethoxy groups, which confer distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
3,4-diethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKCVAPLTRZJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202418 | |
Record name | 3,4-Diethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-31-4 | |
Record name | 3,4-Diethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Diethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5409-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10903 | |
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Record name | 5409-31-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Diethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.071 | |
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Record name | 3,4-Diethoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX585EH7W | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Diethoxybenzoic acid emerge as a degradation product in bioremediation?
A1: Research indicates that this compound is a key intermediate in the biodegradation pathway of Drotaverine hydrochloride, an antispasmodic drug. Studies using Rhodococcus rhodochrous bacteria demonstrate its ability to utilize Drotaverine hydrochloride as a carbon source. During this process, this compound, alongside 3,4-diethoxybenzaldehyde and this compound ethyl ester, is detected in the culture medium as Drotaverine hydrochloride breaks down. This highlights the potential of Rhodococcus bacteria in bioremediation strategies for pharmaceutical pollutants. []
Q2: What is the role of this compound in synthesizing S1P1 agonists?
A2: this compound plays a crucial role in the multi-step synthesis of CYM-5442, a novel S1P1 agonist. It reacts with an intermediate compound, formed via a reduction reaction and subsequent reaction with NH2OH·HCl, in the presence of EDCI and HOBt. This step is essential in constructing the final structure of CYM-5442, which holds potential therapeutic applications. []
Q3: How is this compound employed in material science, particularly in luminescent materials?
A3: this compound is a key ligand in synthesizing terbium(III) complexes, leading to materials with interesting luminescent properties. These complexes, when incorporated into thin films, exhibit notable luminescence. Research suggests that the polymer matrix, often poly-(N-vinylcarbazole), used in conjunction with these complexes, plays a role in enhancing the luminescence of terbium(III) ions. This signifies the potential of this compound-derived complexes in developing advanced optical materials. [, , ]
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